molecular formula C11H16N2OS B1518622 2-Amino-4-cyclohexylthiophene-3-carboxamide CAS No. 1157721-55-5

2-Amino-4-cyclohexylthiophene-3-carboxamide

Cat. No.: B1518622
CAS No.: 1157721-55-5
M. Wt: 224.32 g/mol
InChI Key: QPTKUNNXALYEEG-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The molecular weight of 2-Amino-4-cyclohexylthiophene-3-carboxamide is 224.32 g/mol. Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Anticonvulsant Applications

The synthesis and evaluation of Schiff bases of 2-aminothiophenes, including compounds structurally related to 2-Amino-4-cyclohexylthiophene-3-carboxamide, have shown promising anticonvulsant activity. These compounds were synthesized through a process involving microwave irradiation and characterized for their potential in treating seizures, demonstrating effectiveness against maximum electroshock-induced seizure (MES) and pentylenetetrazole-induced seizure (PTZ), comparable to reference standards like phenytoin and diazepam. This research highlights the compound's potential application in developing new anticonvulsant drugs (Pk Kunda et al., 2013).

Antimicrobial Activity

Another significant area of application for derivatives of 2-aminothiophenes is in antimicrobial activity. Novel 2-aminothiophene derivatives have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate that these compounds exhibit excellent biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects. The synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, obtained through base protonated reactions, showed promising antibacterial activity against a range of pathogens, indicating their potential for development into new antibiotic agents (K. C. Prasad et al., 2017).

Bioactive Compound Synthesis

Research into azomethine derivatives of 2-aminothiophenes has unveiled their role as precursors to biologically active compounds. Studies focused on 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives have predicted these compounds to exhibit cytostatic, antitubercular, and anti-inflammatory activities. The synthesis methods and analysis, including high-performance liquid chromatography (HPLC), have been optimized, providing a foundation for the future development of pharmaceuticals with specified pharmacological properties (A. Chiriapkin et al., 2021).

Safety and Hazards

While specific safety and hazard information for 2-Amino-4-cyclohexylthiophene-3-carboxamide is not available in the search results, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using only in a well-ventilated area .

Properties

IUPAC Name

2-amino-4-cyclohexylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h6-7H,1-5,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTKUNNXALYEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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